molecular formula C22H23NO5 B4627906 [1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl](2-methoxyphenyl)methanone

[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl](2-methoxyphenyl)methanone

Cat. No. B4627906
M. Wt: 381.4 g/mol
InChI Key: RDBOHKRWDONLFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simple precursors to the final molecule. A synthetic approach for a similar compound, "[(S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone," a selective CB2 receptor agonist, was obtained from 3-hydroxy-4-iodo benzoic acid in nine steps, demonstrating the intricate process involved in synthesizing such compounds (Luo & Naguib, 2012).

Molecular Structure Analysis

The molecular structure is crucial for understanding a compound's reactivity and interaction with biological targets. Single crystal X-ray diffraction studies are often employed to confirm the structure of synthesized compounds. For instance, the structure of a related compound was confirmed using X-ray diffraction, revealing specific conformations and geometrical arrangements essential for its biological activity (Revathi et al., 2015).

Chemical Reactions and Properties

Chemical properties are determined by a compound's reactivity with other chemicals. The reactivity can be influenced by various factors, including the presence of functional groups and the molecular structure. For example, photo-reorganization of specific compounds has been shown to lead to the formation of new chemical structures, indicating the potential for diverse chemical reactions based on the compound's environment (Dalai et al., 2017).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are essential for determining a compound's suitability for various applications. Thermogravimetric analysis and other spectroscopic techniques are used to study these properties. For instance, a study on a similar compound revealed its stability in a specific temperature range, highlighting the importance of physical properties in the application of synthetic compounds (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for the application of synthetic compounds in various fields. Studies often employ spectroscopic and theoretical calculations to understand these properties in depth. For example, DFT calculations and spectral analysis are tools used to predict and analyze the chemical behavior of compounds, providing insights into their potential applications (Huang et al., 2021).

properties

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-3-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-18-7-3-2-6-17(18)21(24)16-5-4-10-23(14-16)22(25)15-8-9-19-20(13-15)28-12-11-27-19/h2-3,6-9,13,16H,4-5,10-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBOHKRWDONLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCN(C2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)piperidin-3-yl](2-methoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl](2-methoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl](2-methoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl](2-methoxyphenyl)methanone
Reactant of Route 4
Reactant of Route 4
[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl](2-methoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl](2-methoxyphenyl)methanone
Reactant of Route 6
[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl](2-methoxyphenyl)methanone

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